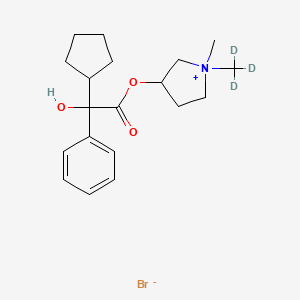
Glycopyrrolate Bromide-d3 (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycopyrrolate Bromide-d3 (Mixture of Diastereomers): is a deuterium-labeled analogue of Glycopyrrolate Bromide. It is a pharmaceutical compound primarily used in metabolic research, environmental studies, and clinical diagnostics. The compound is known for its application in the treatment of respiratory complaints due to its properties as a PDE IV inhibitor.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycopyrrolate Bromide-d3 involves the incorporation of deuterium atoms into the Glycopyrrolate Bromide structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of deuterated reagents to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of Glycopyrrolate Bromide-d3 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis, purification, and characterization using advanced techniques such as chromatography and spectroscopy.
化学反応の分析
Types of Reactions: Glycopyrrolate Bromide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives of Glycopyrrolate Bromide-d3.
科学的研究の応用
Chemistry: In chemistry, Glycopyrrolate Bromide-d3 is used as a reference standard in analytical studies to understand the behavior of deuterium-labeled compounds.
Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme interactions due to its labeled nature, which allows for precise tracking in biological systems.
Medicine: Medically, Glycopyrrolate Bromide-d3 is investigated for its potential therapeutic effects, particularly in respiratory diseases. Its role as a PDE IV inhibitor makes it a candidate for treating conditions like chronic obstructive pulmonary disease (COPD).
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and in environmental studies to monitor the fate of deuterium-labeled substances.
作用機序
Glycopyrrolate Bromide-d3 exerts its effects by inhibiting phosphodiesterase IV (PDE IV), an enzyme involved in the breakdown of cyclic AMP (cAMP). By inhibiting PDE IV, the compound increases the levels of cAMP, leading to relaxation of smooth muscles in the respiratory tract and reduction of inflammation. The molecular targets include PDE IV enzymes, and the pathways involved are related to cAMP signaling.
類似化合物との比較
Glycopyrrolate Bromide: The non-deuterated analogue used for similar applications.
Ipratropium Bromide: Another anticholinergic agent used in respiratory treatments.
Tiotropium Bromide: A long-acting anticholinergic used in the management of COPD.
Uniqueness: Glycopyrrolate Bromide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace the compound in complex biological systems.
特性
分子式 |
C19H28BrNO3 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
[1-methyl-1-(trideuteriomethyl)pyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/i1D3; |
InChIキー |
VPNYRYCIDCJBOM-NIIDSAIPSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
正規SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
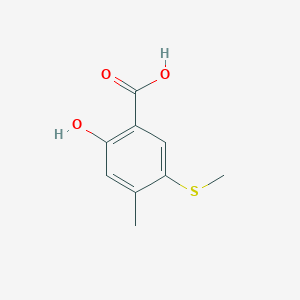
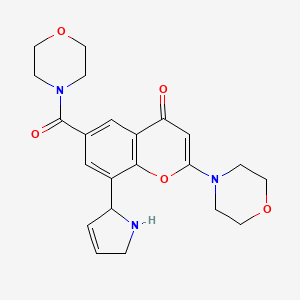
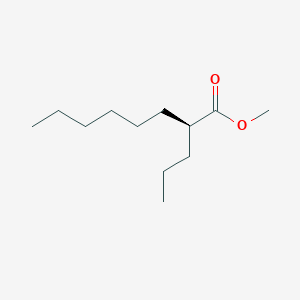
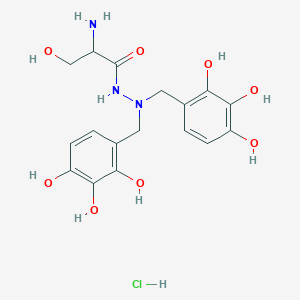
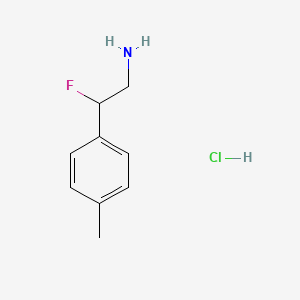
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
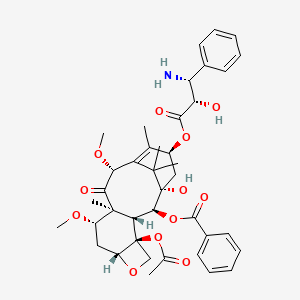
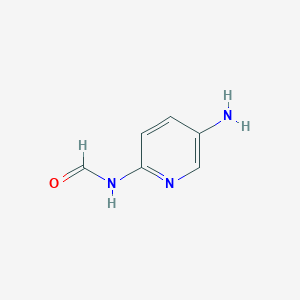
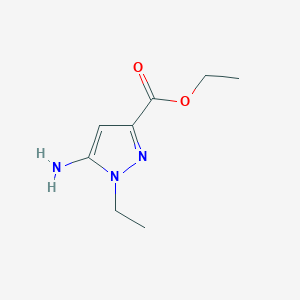
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

